N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide

Description

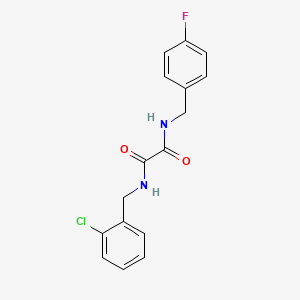

N1-(2-Chlorobenzyl)-N2-(4-Fluorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by halogenated benzyl substituents. The compound features a central oxalamide (oxalic diamide) core, with a 2-chlorobenzyl group attached to one nitrogen atom and a 4-fluorobenzyl group to the other. This structure confers unique electronic and steric properties due to the electron-withdrawing effects of chlorine (ortho position) and fluorine (para position) substituents.

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O2/c17-14-4-2-1-3-12(14)10-20-16(22)15(21)19-9-11-5-7-13(18)8-6-11/h1-8H,9-10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRSNTMHTWXBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 2-chlorobenzylamine and 4-fluorobenzylamine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with the amines in the presence of a base such as triethylamine to form the oxalamide intermediate.

Coupling Reaction: The intermediate is then coupled with the respective benzylamines under controlled temperature conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of benzyl alcohols or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide is a compound that has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and enzyme inhibition. This article provides a comprehensive overview of its applications, supported by relevant data tables and insights from verified sources.

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent. Its structural similarities to other oxalamides suggest possible interactions with biological targets that could lead to pharmacological effects.

Case Study: Neuropharmacological Effects

A study on related compounds indicates that oxalamides can exhibit neuroprotective properties. For instance, GM-90432, a compound with structural similarities, demonstrated anti-epileptic effects in zebrafish models by modulating neurotransmitter levels and reducing oxidative stress . This suggests that this compound may also possess neuroprotective qualities worth investigating further.

Enzyme Inhibition

The compound is being researched for its potential to inhibit specific enzymes, particularly fatty acid amide hydrolase (FAAH). Inhibiting FAAH can elevate levels of endocannabinoids, which are implicated in various neurological conditions.

Potential Therapeutic Uses

- Pain Management: By increasing endocannabinoid levels, the compound may provide relief for chronic pain conditions.

- Anxiety Disorders: The modulation of endocannabinoids could also play a role in managing anxiety and mood disorders.

Cancer Research

Research has indicated that compounds similar to this compound may modulate kinase activity, which is crucial in cancer progression. The modulation of kinases such as c-Met and KDR can influence tumor growth and metastasis .

Data Table: Comparison of Oxalamides in Cancer Research

| Compound Name | Target Kinase | Effect on Cancer Cells |

|---|---|---|

| This compound | c-Met | Potential inhibition of proliferation |

| GM-90432 | KDR | Reduced migration and invasion |

| N1-(3-chlorophenyl)-N2-(4-fluorobenzyl)oxalamide | c-Kit | Decreased cell viability |

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Oxalamide derivatives exhibit diverse biological and industrial applications, modulated by their substituents. Below is a systematic comparison of N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide with structurally and functionally related compounds:

Structural Analogues in Drug Development

Key Observations :

- Halogen Positioning : The ortho-chloro and para-fluoro substituents in the target compound may enhance metabolic stability compared to meta/para-halogenated analogs (e.g., compound 28) due to reduced steric hindrance and optimized electronic effects .

- Hybrid Moieties : Thiazole-containing analogs (e.g., compound 14) show antiviral activity, suggesting that substituting benzyl groups with heterocycles could expand therapeutic utility .

Flavoring Agents

Key Observations :

- Regulatory Safety: The target compound’s halogenated benzyl groups differ significantly from flavoring oxalamides (e.g., S336), which prioritize methoxy and pyridyl groups for taste modulation and low toxicity.

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Mass Spectrometry : The target compound’s molecular weight (~348 g/mol) is lower than trifluoromethyl-containing analogs (e.g., compound 1c), which may influence bioavailability .

- Thermal Stability : High melting points (>210°C) are common in oxalamides, suggesting suitability for solid formulations .

Biological Activity

N1-(2-chlorobenzyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound belonging to the oxamide class, characterized by its unique structure that includes chlorobenzyl and fluorobenzyl moieties. This article explores its biological activities, focusing on antiviral, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H17ClF N4O2

- Molecular Weight : 368.82 g/mol

The synthesis typically involves a multi-step process where chlorobenzyl and fluorobenzyl groups are introduced onto the oxalamide scaffold through methods such as the Dimroth reaction. This compound's structural features play a crucial role in its biological activity.

Antiviral Activity

This compound has been evaluated for its antiviral properties against various viruses, including:

- Influenza A Virus

- Coxsackie B4 Virus

In vitro assays have determined the half-maximal inhibitory concentration (IC50) for these viruses, indicating the compound's potential as an antiviral agent. The specific IC50 values highlight its effectiveness in inhibiting viral replication, which is critical for therapeutic applications in viral infections .

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. The following points summarize key findings:

- Cell Lines Tested : Various cancer cell lines such as A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer).

- Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation through modulation of signaling pathways.

- Cytotoxicity : Studies have reported cytotoxic effects at nanomolar concentrations, indicating strong potential for further development as an anticancer drug .

Other Pharmacological Effects

Beyond antiviral and anticancer activities, this compound demonstrates a range of biological effects:

- Antimicrobial Activity : Exhibits activity against both gram-positive and gram-negative bacteria.

- Anti-inflammatory Properties : Potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Effects : May protect cells from oxidative stress, contributing to overall cellular health .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify how modifications in its structure influence biological activity. Key observations include:

- Substituent Effects : The presence of chlorine and fluorine atoms on the benzyl rings significantly affects binding affinity and biological efficacy.

- Linker Importance : The oxalamide linker is crucial for maintaining the compound's spatial orientation necessary for interaction with biological targets .

Data Summary

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | Influenza A Virus | X µM | |

| Antiviral | Coxsackie B4 Virus | Y µM | |

| Anticancer | A549 Cell Line | Z nM | |

| Anticancer | H460 Cell Line | W nM | |

| Antimicrobial | Various Bacteria | V µg/mL |

Case Studies

Several studies have investigated the biological activities of similar compounds within the oxamide class. For example, compounds with similar structural features have shown promising results in preclinical trials for cancer treatment, highlighting their potential therapeutic applications. Notably:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.